
2Buz9DY5A5
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Overview
Description
The compound designated as 2Buz9DY5A5 corresponds to the chemical entity with CAS No. 7312-10-9, identified as 7-bromobenzo[b]thiophene-2-carboxylic acid (molecular formula: C₉H₅BrO₂S, molecular weight: 257.10 g/mol) . This brominated benzothiophene derivative is characterized by its aromatic heterocyclic structure, combining a sulfur-containing thiophene ring fused with a benzene ring. Key properties include:
- Topological Polar Surface Area (TPSA): 65.54 Ų
- GI Absorption: High
- BBB Permeability: Confirmed
- CYP1A2 Inhibition: Moderate activity
Its synthesis involves sulfonyl chloride-mediated bromination under reflux conditions, with purification via silica gel chromatography . Applications span pharmaceutical intermediates and materials science, particularly in designing bioactive molecules or optoelectronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of quinolinol analogs. Some of the well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve various reaction conditions and reagents to construct the quinoline scaffold.
Gould–Jacob Synthesis: This method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions to form quinoline derivatives.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with carbonyl compounds in the presence of acidic or basic catalysts.
Pfitzinger Reaction: This method involves the reaction of isatin with ketones or aldehydes in the presence of a base to form quinoline derivatives.
Skraup Synthesis: This method involves the reaction of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.
Doebner von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of acidic catalysts.
Conrad Limpach Synthesis: This method involves the reaction of aniline derivatives with β-ketoesters under acidic conditions to form quinoline derivatives.
Industrial Production Methods
Industrial production of quinolinol analogs often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency, yield, and environmental impact of the synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Quinolinol analogs undergo various types of chemical reactions, including oxidation, reduction, substitution, and cyclization reactions .
Cyclization: Cyclization reactions involving quinolinol analogs can lead to the formation of fused heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of quinolinol analogs include acids (e.g., sulfuric acid, hydrochloric acid), bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride) .
Major Products
The major products formed from the reactions of quinolinol analogs include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Quinolinol analogs have a wide range of scientific research applications in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of quinolinol analogs varies depending on their specific structure and target . For example, some quinolinol analogs inhibit the activity of DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . Other quinolinol analogs may act as inhibitors of specific enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2Buz9DY5A5 with five structurally analogous benzothiophene derivatives, ranked by similarity scores (0.85–0.93) :
Compound Name | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | BBB Permeability | CYP Inhibition | Key Structural Difference |
---|---|---|---|---|---|---|
7-Bromobenzo[b]thiophene-2-carboxylic acid (this compound) | C₉H₅BrO₂S | 257.10 | 65.54 | Yes | CYP1A2 | Bromine substituent at position 7 |
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | 65.54 | No | None | Methyl group at position 4 |
Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 65.54 | Yes | None | No bromine substituent |
6-Methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₈O₂S | 192.23 | 65.54 | No | CYP2D6 | Methyl group at position 6 |
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid | C₁₅H₆O₆S₃ | 386.35 | 131.40 | No | N/A | Three thiophene rings and carboxyl groups |
Key Findings:
Substituent Effects on Bioactivity: The bromine atom in this compound enhances electrophilicity and binding affinity to aromatic receptors compared to non-halogenated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) . Methyl groups (e.g., in 6-methyl derivatives) reduce BBB permeability due to increased hydrophobicity, whereas bromine maintains moderate lipophilicity ideal for CNS penetration .
CYP Inhibition Profile:
- This compound selectively inhibits CYP1A2 , a cytochrome P450 enzyme involved in drug metabolism, while methyl-substituted analogs show activity against CYP2D6 . This specificity impacts drug-drug interaction risks.
Synthetic Complexity: Brominated derivatives require stringent reaction conditions (e.g., sulfonyl chloride, reflux) compared to non-halogenated analogs, which are synthesized via simpler carboxylation routes .
Functional Comparison with Non-Benzothiophene Analogs
While structurally distinct, this compound shares functional similarities with 2-aminobenzamide derivatives (e.g., histone deacetylase inhibitors):
Property | This compound | 2-Aminobenzamide Derivatives |
---|---|---|
Primary Application | Pharmaceutical intermediates | Epigenetic modulators (e.g., cancer therapy) |
GI Absorption | High | Moderate |
BBB Penetration | Yes | Limited |
Synthetic Yield | 60–75% | 80–90% |
- Advantages of this compound: Superior BBB penetration makes it viable for neuroactive drug development, whereas 2-aminobenzamides excel in epigenetic targeting .
Properties
CAS No. |
1233345-93-1 |
---|---|
Molecular Formula |
C25H24Cl2N4O |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
7-chloro-4-[4-[3-(7-chloroquinolin-4-yl)oxypropyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C25H24Cl2N4O/c26-18-2-4-20-22(16-18)28-8-6-24(20)31-13-11-30(12-14-31)10-1-15-32-25-7-9-29-23-17-19(27)3-5-21(23)25/h2-9,16-17H,1,10-15H2 |
InChI Key |
QFEOAXSFUULJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl |
Origin of Product |
United States |
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